pre-doxercalciferol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

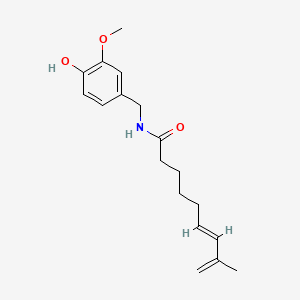

Pre-doxercalciferol is a precursor of doxercalciferol , a drug used for the treatment of secondary hyperparathyroidism and metabolic bone disease . It is a synthetic analog of ergocalciferol (vitamin D2) and suppresses parathyroid synthesis and secretion .

Synthesis Analysis

Pre-doxercalciferol is synthesized from 4-Methyl trans-Doxercalciferol, which is a degradation product of Doxercalciferol . The chemical name of pre-doxercalciferol is (1R,3S)-5-((Z)-2-((7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-4-ene-1,3-diol .Scientific Research Applications

Treatment of Hypocalcemia, Chronic Renal Failure, and Hypoparathyroidism

Pre-doxercalciferol is a prodrug for active Vitamin D (D Hormone) and has been widely used in the treatment of hypocalcemia, chronic renal failure, and hypoparathyroidism . It is converted into calcitriol (1α,25-dihydroxyvitamin D3) in the body, which is essential for the absorption of calcium and phosphate in the gut and kidneys .

Treatment of Secondary Hyperparathyroidism

Pre-doxercalciferol has been used since 1999 as a prodrug for 1α,25-dihydroxyvitamin D2 for the treatment of secondary hyperparathyroidism . This condition is often seen in patients with chronic kidney disease, where the parathyroid glands produce too much parathyroid hormone .

Treatment of Osteoporosis

Pre-doxercalciferol is also used in the treatment of osteoporosis . It helps to increase bone density and strength, reducing the risk of fractures .

Studying Bone Metabolism

Pre-doxercalciferol is used in scientific research to study bone metabolism. It helps researchers understand how the body uses vitamins and minerals to build and maintain healthy bones.

Investigating Vitamin D-related Diseases

Pre-doxercalciferol is used in research to investigate diseases related to Vitamin D deficiency. This includes conditions like rickets and osteomalacia, which are caused by a lack of Vitamin D, calcium, or phosphate.

Potential Inhibitor of SIRT1

Recent research has identified pre-doxercalciferol as a potential inhibitor of SIRT1 (Sirtuin 1), a critical protein involved in various cellular processes and disease pathways . This could have implications for tackling complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .

Mechanism of Action

Target of Action

Pre-doxercalciferol is a precursor of doxercalciferol , a synthetic vitamin D2 analog . The primary target of doxercalciferol is the vitamin D receptor (VDR) . The VDR is a nuclear hormone receptor that regulates gene expression when activated by vitamin D .

Mode of Action

Pre-doxercalciferol undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This active metabolite binds to the VDR, leading to the selective activation of vitamin D responsive pathways .

Biochemical Pathways

The activated VDR regulates blood calcium levels, which are essential for various body functions . Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone (PTH), mobilize calcium from bones . They act directly on bone cells (osteoblasts) to stimulate bone growth and on the parathyroid gland to inhibit the synthesis and secretion of PTH .

Pharmacokinetics

The pharmacokinetics of pre-doxercalciferol and its active metabolite involve absorption, distribution, metabolism, and excretion (ADME). Pre-doxercalciferol is metabolically activated in the liver and kidneys . The active metabolite, 1α,25-(OH)2D2, has a mean elimination half-life of approximately 32 to 37 hours .

Result of Action

The result of pre-doxercalciferol’s action is the regulation of calcium and phosphate homeostasis in the body . By acting on the VDR, it helps control the levels of calcium and phosphate in the blood and within bones . This regulation is crucial for maintaining healthy bone structure and function .

Action Environment

The action of pre-doxercalciferol can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, the patient’s renal and hepatic function can impact the activation and effectiveness of pre-doxercalciferol .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for pre-doxercalciferol involves the conversion of ergocalciferol to pre-doxercalciferol through a series of chemical reactions.", "Starting Materials": [ "Ergocalciferol", "Methanol", "Sodium hydroxide", "Methanesulfonic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Ergocalciferol is dissolved in methanol and reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with methanesulfonic acid to form the corresponding mesylate.", "Step 3: The mesylate is then oxidized with hydrogen peroxide to form pre-doxercalciferol." ] } | |

CAS RN |

1818286-63-3 |

Molecular Formula |

C28H44O2 |

Molecular Weight |

412.658 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)